molecular formula C11H8N2 B1619093 2-Amino-1-naphthonitrile CAS No. 7066-13-9

2-Amino-1-naphthonitrile

Cat. No. B1619093
CAS RN: 7066-13-9
M. Wt: 168.19 g/mol
InChI Key: QUXTXQGNFNNFGN-UHFFFAOYSA-N
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Description

2-Amino-1-naphthonitrile , also known by its IUPAC name 1-amino-2-naphthonitrile , is a chemical compound with the molecular formula C₁₁H₈N₂ . It falls within the class of naphthalene derivatives and exhibits interesting properties due to its aromatic structure. The compound is a solid at room temperature and is typically stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of 2-amino-1-naphthonitrile involves several methods, including condensation reactions and cyclization processes. One common approach is the reaction between 2-nitronaphthalene and ammonia, resulting in the formation of the amino group at the 1-position of the naphthalene ring. Detailed synthetic pathways and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular structure of 2-amino-1-naphthonitrile consists of a naphthalene core with an amino group (-NH₂) attached to the 1-position and a nitrile group (-CN) at the 2-position. The compound’s planar aromatic system contributes to its stability and reactivity. Researchers have investigated its crystal structure, bond lengths, and angles using X-ray diffraction and computational methods .


Chemical Reactions Analysis

2-Amino-1-naphthonitrile participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the amino and nitrile groups. These reactions lead to the synthesis of diverse derivatives, such as substituted naphthalenes and heterocyclic compounds. Researchers have explored the reactivity of this compound in detail .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR, IR, and mass spectrometry data provide insights into its structure and functional groups .

Scientific Research Applications

  • Synthesis of Substituted 2-Amino-2-chromenes : A study by Ren and Cai (2008) describes a method for synthesizing substituted 2-amino-2-chromenes. This process involves the reaction of arylidenemalononitriles and 1-naphthol, using an eco-friendly reagent, highlighting its potential in eco-friendly synthesis methods (Ren & Cai, 2008).

  • Lithiation and Substitution Reactions : Fraser and Savard (1986) investigated the lithiation of 1-naphthonitrile, leading to the exclusive production of 2-lithio derivatives. These derivatives were used to produce 2-substituted derivatives, showcasing its application in chemical modification and synthesis (Fraser & Savard, 1986).

  • Photopolymerization Processes in 3D Printing : A 2020 study by Hola et al. discussed the use of 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives in photopolymerization processes. These processes are crucial in 3D printing applications, demonstrating the compound's role in advanced manufacturing technologies (Hola et al., 2020).

  • Photophysical and Antibacterial Properties of Isomers : A 2020 study by Monika et al. explored the impact of the position of functional groups in naphthalenemaleonitrile positional isomers. They found significant effects on photophysical properties and unexpected structural dependence of antibacterial activity, highlighting its potential in developing new materials with specific properties (Monika et al., 2020).

  • Synthesis of Organic Light Emitting Diodes : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, using 2-aminophenol derivatives and 1-naphthol. These compounds have applications in the creation of organic light emitting diodes (OLEDs), a key technology in modern display and lighting (García-López et al., 2014).

  • Green Synthesis of Naphthyridine and Quinolinecarbonitriles : Shivhare et al. (2019) described the use of glycerol in the green synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles and 2-amino-3-quinolinecarbonitriles. This method addresses environmental concerns by using biodegradable solvents, indicating its role in sustainable chemistry (Shivhare et al., 2019).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXTXQGNFNNFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285995
Record name 2-amino-1-naphthonitrile
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-naphthonitrile

CAS RN

7066-13-9
Record name 2-Amino-1-naphthalenecarbonitrile
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Record name 2-amino-1-naphthonitrile
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Record name 1-Naphthalenecarbonitrile, 2-amino
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Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (111.0 g, 982 mmol) was added to a suspension of potassium hydroxide pellets (52.0 g, 789 mmol) and potassium cyanide (16.0 g, 246 mmol) in dry DMF (500 mL). This was stirred at ambient temperature for 30 minutes, then 85% 2-nitro naphthalene (40.0 g, 197 mmol) was added to the reaction mixture. After stirring at room temperature for 22 hours, the reaction was refluxed for 10 minutes, then 10% NaOH (300 mL) was added and refluxing was continued for an additional 2 hours. The resulting mixture was cooled and poured onto crushed ice and extracted with chloroform. The organic phase was washed with water followed with brine, then was dried (MgSo4), decolorized with activated carbon, and filtered through silica gel. The filtrate was concentrated and triturated first with ether and then with 1:1 ethyl acetate/hexane to give 23.0 g of 2-amino 1-naphthonitrile as a yellow solid. tert-Butyl nitrite (23.5 g, 205 mmol) was added dropwise to an ice-water cooled mixture of cupric chloride (20.3 g, 151 mmol) in a solution 2-amino-1-naphthonitrile (23.0 g, 137 mmol) in dry acetonitrile (250 mL). Gas evolution was controlled by the rate of addition of the tert-butyl nitrite. The resulting reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. This was poured into cold, dilute aqueous HCl and the precipitate which formed was filtered, vacuum dried, and kugelrohr distilled (180° C., 3.5 torr) to give 15.5 g of white, crystalline 2-chloro-1-naphthonitrile, a 60% yield.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W ZHANG, KF KOEHLER, H DIAZ-ARAUZO… - Biological …, 2004 - books.google.com
… The reaction of 2-amino-1-naphthonitrile 151 with three equivalents of phenylmagnesium bromide, as illustrated in Scheme VI, gave 2-amino-1-benzoylnaphthalene 146 in 86% yield. …
Number of citations: 2 books.google.com

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